1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2.ClH/c13-11-3-1-10(2-4-11)9-15-7-5-12(14)6-8-15;/h1-4,12H,5-9,14H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUOUASLQMJKNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1158760-04-3 | |
| Record name | 4-Piperidinamine, 1-[(4-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1158760-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzyl chloride and piperidine.
Nucleophilic Substitution: The 4-fluorobenzyl chloride undergoes nucleophilic substitution with piperidine to form 1-(4-fluorobenzyl)piperidine.
Amine Introduction: The resulting 1-(4-fluorobenzyl)piperidine is then reacted with ammonia or an amine source to introduce the amine group at the 4-position of the piperidine ring.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt of 1-(4-fluorobenzyl)piperidin-4-amine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, such as secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group enhances its binding affinity to these targets, while the piperidine ring provides structural stability. The amine group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogen-Substituted Benzyl Analogs
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Molecular Weight : 261.19 g/mol
- In cholinesterase inhibition studies, chloro analogs may exhibit altered binding kinetics compared to fluoro derivatives due to steric and electronic effects .
1-(3-Nitrobenzyl)piperidin-4-amine Dihydrochloride
Heterocyclic and Functionalized Derivatives
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₉H₁₄Cl₂N₄
- Molecular Weight : 249.14 g/mol
- Key Differences :
- Replacement of the benzyl group with a chloropyrimidine ring enhances π-π stacking interactions, relevant in kinase or antiviral target engagement.
- The pyrimidine moiety may improve water solubility compared to aromatic benzyl groups.
1-(4-Chloro-1H-pyrrole-2-carbonyl)piperidin-4-amine Hydrochloride
Substituent Position and Chain Modifications
1-(1-(Pyridin-2-yl)ethyl)piperidin-4-amine Hydrochloride
Comparative Data Table
Research Findings and Structure-Activity Relationships (SAR)
- Electronic Effects : Fluorine’s electronegativity improves binding affinity in cholinesterase inhibitors compared to bulkier halogens like chlorine .
- Steric Considerations : Chloro and nitro substituents may hinder access to hydrophobic enzyme pockets, reducing efficacy despite increased lipophilicity .
- Solubility : Hydrochloride salts universally enhance water solubility, but heterocyclic derivatives (e.g., pyrimidine) show superior solubility in polar solvents compared to benzyl analogs .
- Metabolic Stability : Fluorine’s small size and strong C-F bond confer resistance to oxidative metabolism, whereas nitro groups are metabolically labile .
Biological Activity
1-(4-Fluorobenzyl)piperidin-4-amine hydrochloride is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 258.73 g/mol. Its structure features a piperidine ring substituted with a 4-fluorobenzyl group at the nitrogen atom and an amine group at the 4-position. The fluorine atom significantly influences its chemical reactivity and biological activity, enhancing its potential applications in medicinal chemistry.
Biological Activities
This compound exhibits several notable biological activities:
- Antimalarial Properties : It has been shown to inhibit the growth of Plasmodium falciparum, the causative agent of malaria. Research indicates that the compound interacts specifically with molecular targets within the parasite, disrupting critical biochemical pathways essential for its survival.
- Antiviral Activity : Similar piperidine derivatives have been identified as inhibitors of influenza virus fusion, particularly against the H1N1 subtype. These compounds act by interfering with hemagglutinin (HA), a protein crucial for viral entry into host cells. The structural characteristics of this compound may contribute to its potential as an antiviral agent .
- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may possess anticancer properties, showing cytotoxic effects in various cancer cell lines. The mechanism appears to involve apoptosis induction and modulation of key signaling pathways related to cell proliferation and survival .
The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific enzymes and receptors, modulating their activity and leading to altered cellular functions. For instance, studies on structurally similar compounds have highlighted interactions with HA in influenza viruses, suggesting that this compound may similarly affect viral entry mechanisms .
Case Studies and Experimental Data
Research has focused on elucidating the structure-activity relationship (SAR) of piperidine derivatives, including this compound. Key findings include:
| Compound | Activity | IC50 Value (µM) |
|---|---|---|
| 1-(4-Fluorobenzyl)piperidin-4-amine | Antimalarial | Not specified |
| N-benzyl piperidine derivatives | Influenza inhibitor | Varies (specific values not provided) |
| Piperidine derivatives in cancer models | Cytotoxicity | Varies (specific values not provided) |
In one study, modifications to the benzyl group significantly affected antiviral activity, indicating that the presence of specific substituents is critical for enhancing biological efficacy .
Q & A
Q. What are the best practices for benchmarking this compound against existing σ-1 receptor ligands?
- Methodological Answer :
- Competitive Binding Assays : Use [³H]-pentazocine as a radioligand. Calculate Kᵢ values using the Cheng-Prusoff equation.
- Functional Assays : Measure intracellular Ca²⁺ flux (FLIPR) to assess agonist/antagonist activity.
- Cross-Species Profiling : Test affinity against human, rat, and mouse σ-1 receptors to identify species-specific effects .
Q. How to design a stability-indicating assay for forced degradation studies?
- Methodological Answer : Subject the compound to:
- Thermal Stress : 40–60°C for 72 hours.
- Oxidative Stress : 3% H₂O₂ at 25°C for 24 hours.
- Photolysis : ICH Q1B conditions (1.2 million lux-hours). Analyze degradation products via UPLC-PDA and confirm structures by HRMS/NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
